CB1 Receptor Affinity vs. Δ9-THC
Levonantradol exhibits approximately 30-fold higher affinity for the cannabinoid receptor type 1 (CB1R) compared to delta-9-tetrahydrocannabinol (Δ9-THC) [1]. This enhanced binding translates to greater potency in functional assays and in vivo models. Unlike Δ9-THC, which acts as a partial agonist at CB1 receptors, levonantradol functions as a full agonist, producing maximal receptor activation [2].
| Evidence Dimension | CB1 receptor binding affinity |
|---|---|
| Target Compound Data | ~30-fold higher affinity vs. Δ9-THC |
| Comparator Or Baseline | Δ9-THC (dronabinol) - baseline affinity |
| Quantified Difference | Approximately 30x higher affinity |
| Conditions | In vitro radioligand binding assays using CB1 receptor preparations |
Why This Matters
For researchers requiring a high-potency CB1 agonist tool compound with full agonist properties rather than partial agonism, levonantradol provides a distinct pharmacological profile not achievable with Δ9-THC.
- [1] ScienceDirect Topics. Levonantradol - an overview. Accessed 2026. View Source
- [2] Pertwee RG. Pharmacology of cannabinoid receptor ligands. Curr Med Chem. 1999;6(8):635-664. View Source
